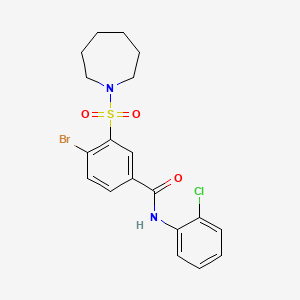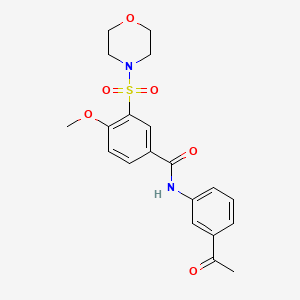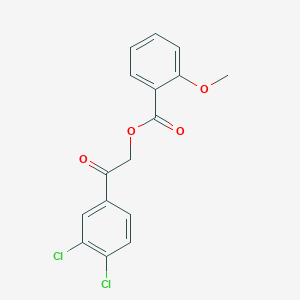
3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide
概要
説明
3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable benzamide precursor, followed by the introduction of the azepane and sulfonyl groups through nucleophilic substitution reactions. The final step often involves the coupling of the chlorophenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromo and chlorophenyl groups can be reduced to their corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular signaling and physiological responses.
類似化合物との比較
Similar Compounds
- 4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-bromo-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-10-9-14(19(24)22-17-8-4-3-7-16(17)21)13-18(15)27(25,26)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJVKPLDWDJGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3667975.png)
![2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid](/img/structure/B3667976.png)
![7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3667977.png)
![[3-(Thiophene-2-carbonylamino)phenyl] 4-phenylbenzoate](/img/structure/B3667982.png)
![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3667992.png)
![1,1'-{[4-(4-chlorophenoxy)-1,3-phenylene]disulfonyl}dipiperidine](/img/structure/B3668007.png)
![3-[(2-CHLOROALLYL)OXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668016.png)
![Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate](/img/structure/B3668021.png)
![N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B3668028.png)
![4-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3668038.png)
![Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B3668042.png)


![N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B3668066.png)
